2-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE
Overview
Description
2-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their significant biological and therapeutic value, making them a subject of interest in medicinal chemistry
Preparation Methods
The synthesis of 2-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One method involves forming N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). This reaction is mild and metal-free . Another approach involves a one-pot tandem cyclization/bromination in ethyl acetate, where only TBHP is added, promoting the cyclization to form imidazopyridines followed by bromination .
Chemical Reactions Analysis
2-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures.
Oxidation and Reduction: The imidazo[1,2-a]pyridine moiety can participate in oxidation and reduction reactions under appropriate conditions.
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents like toluene and ethyl acetate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It serves as a pharmacophore in the development of drugs with antifungal, antibacterial, antitumor, and other therapeutic properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: It is employed in studying the biological activities of imidazo[1,2-a]pyridine derivatives and their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 2-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
2-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
N-(pyridin-2-yl)amides: These compounds share a similar core structure but differ in their functional groups and biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds are closely related and can be synthesized from similar starting materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-17-9-2-1-8-16(17)20(25)22-15-7-5-6-14(12-15)18-13-24-11-4-3-10-19(24)23-18/h1-13H,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPMYUZZHZMCKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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